molecular formula C22H19N3O4S2 B2358290 N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 326024-84-4

N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2358290
CAS No.: 326024-84-4
M. Wt: 453.53
InChI Key: XKXYOTJQQDTLLP-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 326024-84-4) is a high-purity benzothiazole-benzamide derivative of significant interest in medicinal chemistry and pharmacological research . With a molecular formula of C 22 H 19 N 3 O 4 S 2 and a molecular weight of 453.53 g/mol, this compound features a unique structural hybrid incorporating a 4-methoxybenzothiazole moiety and a 4-methylbenzenesulfonamido substituent, creating a molecular architecture that combines rigid aromatic cores with flexible substituents to influence its physicochemical properties and intermolecular interactions . This compound demonstrates diverse biological activities relevant to drug discovery research. Recent studies have highlighted its promising antitubercular activity , exhibiting potent inhibitory effects against Mycobacterium tuberculosis with inhibition concentrations in the range of 0.5-1.0 µg/mL, outperforming reference drugs in certain assays . The compound also functions as an effective tyrosinase inhibitor (IC 50 = 12.5 µM), suggesting potential applications in melanin regulation research, with efficacy comparable to established inhibitors like kojic acid . Additionally, it exhibits moderate anti-inflammatory properties through cyclooxygenase (COX) enzyme inhibition, demonstrating approximately 30% COX-1 inhibition at 10 µM concentrations . In cellular models, this benzothiazole derivative has shown significant inhibition of cancer cell proliferation in human cell lines (A431 and A549) at concentrations as low as 1 µM, along with demonstrated potential to promote apoptosis and modulate inflammatory cytokine expression . The synthesis typically involves sequential coupling of benzothiazole and sulfonamide segments, with modern microwave and one-pot hybridization techniques significantly improving overall yields to 75-80% compared to classical methods . Structural characterization is confirmed through comprehensive analytical techniques including X-ray crystallography, HPLC-MS (purity ≥95%), and NMR spectroscopy . This product is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic use . Researchers working in antitubercular drug development, enzyme inhibition studies, anti-inflammatory mechanisms, and cancer research will find this compound particularly valuable for their investigations.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-10-12-15(13-11-14)31(27,28)25-17-7-4-3-6-16(17)21(26)24-22-23-20-18(29-2)8-5-9-19(20)30-22/h3-13,25H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYOTJQQDTLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through various chemical pathways, typically involving the formation of the benzothiazole and sulfonamide moieties. Common synthetic methods include:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods allow for the modification of the benzothiazole core to enhance biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), outperforming standard reference drugs in efficacy.

CompoundInhibition Concentration (µg/mL)Reference Drug Comparison
This compound0.5 - 1.0More potent than Rifampicin

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This activity suggests potential applications in treating hyperpigmentation disorders.

CompoundIC50 (µM)Known Inhibitor Comparison
This compound12.5Comparable to Kojic Acid

Anti-inflammatory Activity

In pharmacological studies, this compound exhibited moderate inhibition of cyclooxygenase enzymes (COX), indicating potential anti-inflammatory properties. The results suggest that further optimization could enhance its efficacy.

CompoundCOX-1 Inhibition (%)Reference Drug Comparison
This compound30% at 10 µMLess potent than Indomethacin

Case Studies and Research Findings

A series of case studies have assessed the biological activity of benzothiazole derivatives:

  • Cell Proliferation Studies : The compound was tested on human cancer cell lines (A431 and A549) using the MTT assay. Results indicated significant inhibition of cell proliferation at concentrations as low as 1 µM.
  • Inflammatory Cytokine Expression : ELISA assays demonstrated that treatment with the compound reduced levels of IL-6 and TNF-α in RAW264.7 macrophages, suggesting a modulatory effect on inflammatory pathways.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, with a notable increase in early apoptotic cells observed after treatment.

Comparison with Similar Compounds

Structural Analog: 4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

A closely related compound, 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7), shares the 4-methoxybenzothiazole scaffold but differs in the sulfonamide substituent (diethylsulfamoyl vs. 4-methylbenzenesulfonamido). Key differences include:

Property Target Compound 4-(Diethylsulfamoyl) Analog
Molecular Formula C₂₂H₂₀N₃O₄S₂ (inferred) C₁₉H₂₁N₃O₄S₂
Molecular Weight ~466.5 g/mol (estimated) 419.518 g/mol
Substituent 4-Methylbenzenesulfonamido (aromatic) Diethylsulfamoyl (aliphatic)
Hydrogen Bond Donors 2 (estimated) 2
Hydrogen Bond Acceptors 6 (estimated) 5
XLogP ~3.9 (lower lipophilicity) 4.8
Rotatable Bonds 7 (estimated) 7
Topological Polar Surface Area ~113 Ų (similar) 113 Ų
Key Observations:

Hydrogen Bonding : The target compound’s benzenesulfonamido group introduces an additional hydrogen bond acceptor (sulfonyl oxygen), which may enhance crystal packing stability or receptor binding .

Conformational Flexibility : Both compounds exhibit similar rotatable bond counts, but the aromatic substituent in the target compound reduces steric flexibility compared to the aliphatic diethyl group.

Hydrogen Bonding and Crystal Packing

The rigid 4-methylbenzenesulfonamido group in the target compound likely participates in stronger π-π stacking and directional hydrogen bonds compared to the aliphatic diethylsulfamoyl analog. Graph set analysis (as per Etter’s formalism) would predict distinct hydrogen-bonding motifs, such as C(4) chains or R₂²(8) rings, influencing solubility and crystallinity .

Preparation Methods

Stepwise Assembly of Benzothiazole and Sulfonamide Moieties

The synthesis typically proceeds via sequential coupling of the benzothiazole and sulfonamide segments. A representative pathway involves:

  • Benzothiazole Core Formation :

    • 4-Methoxy-2-aminobenzothiazole is synthesized by cyclizing 2-amino-4-methoxyphenylthioamide with bromine in acetic acid.
    • Yield: 68–72% under reflux conditions (110°C, 6 h).
  • Sulfonamide Intermediate Preparation :

    • 2-Amino-N-(4-methylphenylsulfonyl)benzamide is generated by reacting 2-aminobenzoic acid with p-toluenesulfonyl chloride in pyridine.
    • Reaction time: 4–6 h at 0–5°C.
  • Final Coupling :

    • The benzothiazole and sulfonamide intermediates are coupled using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent in dichloromethane.
    • Yield: 65–70% after purification by silica gel chromatography.

Table 1: Classical Synthesis Conditions and Outcomes

Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Br$$2$$, CH$$3$$COOH 110°C 6 68–72
2 p-Toluenesulfonyl chloride, Pyridine 0–5°C 4–6 75–80
3 DCC, CH$$2$$Cl$$2$$ RT 12 65–70

Modern Techniques for Enhanced Efficiency

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the final amide bond formation. A patent-published protocol demonstrates:

  • Conditions : 150 W power, 120°C, 20 min.
  • Yield Improvement : 82–85% (vs. 65–70% conventionally).
  • Solvent : Toluene with tris(dioxa-3,6-heptyl)amine as a phase-transfer catalyst.

One-Pot Hybridization Strategies

Molecular hybridization techniques condense multiple steps into a single reactor:

  • Procedure :
    • Concurrent cyclization of 2-amino-4-methoxythiophenol with in situ-generated sulfonamide intermediates.
    • Catalyzed by K$$3$$PO$$4$$ in acetonitrile.
  • Advantage : Reduces purification steps, achieving 78–80% overall yield.

Table 2: Modern vs. Classical Method Comparison

Parameter Classical Method Microwave Method One-Pot Hybridization
Total Time (h) 22–24 1.5 8–10
Overall Yield (%) 45–50 78–80 75–78
Purity (%) 95 98 96

Reaction Optimization Strategies

Solvent and Catalyst Screening

  • Solvent Impact :

    • Polar aprotic solvents (DMF, DMSO) increase coupling efficiency but complicate purification.
    • Toluene and acetonitrile balance reactivity and workup simplicity.
  • Catalyst Selection :

    • DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provide comparable yields, but EDC reduces side-product formation.
    • Tripotassium phosphate enhances sulfonamide stability during one-pot reactions.

Temperature and Pressure Control

  • High-Pressure Reactions :
    • Autoclave-based synthesis at 5 atm reduces reaction time by 40%.
  • Cryogenic Conditions :
    • Cooling (−20°C) during sulfonylation minimizes hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • NMR :
    • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 11H, aromatic), 3.87 (s, 3H, OCH$$3$$).
  • MS :
    • ESI-MS m/z: 454.1 [M+H]$$^+$$.

Purity Assessment

  • HPLC :
    • C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 6.8 min.
    • Purity: ≥95%.

Q & A

Q. Key Factors :

  • Temperature : Elevated temperatures (80–120°C) accelerate coupling reactions but may degrade sensitive functional groups.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but demand inert atmospheres .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Q. Basic

  • X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement, particularly for resolving torsional angles in the benzothiazole and sulfonamide groups .
  • HPLC-MS : Validates purity (>95%) and monitors degradation products, especially under varying pH conditions .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in sulfonamide formation (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .

What are the primary biological targets of this compound, and what assays are used to evaluate its activity?

Q. Basic

  • Enzyme Inhibition : Targets kinases (e.g., EGFR, VEGFR) and sulfotransferases. Assays include fluorescence polarization (FP) and time-resolved Förster resonance energy transfer (TR-FRET) to measure IC₅₀ values .
  • Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess apoptosis induction .

How do structural modifications to the benzothiazole and sulfonamide groups affect bioactivity and selectivity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
4-Methoxy (Benzothiazole) Enhances metabolic stability and CNS penetration
4-Methyl (Sulfonamide) Increases hydrophobic interactions with ATP-binding pockets
Nitro Group Substitution Boosts antibacterial activity but reduces solubility

Q. Methodological Approach :

  • Use computational tools (e.g., Schrödinger Suite) to predict binding affinities before synthesizing analogs.
  • Compare pharmacokinetic properties (logP, PSA) via HPLC-derived retention times .

What strategies resolve contradictions in crystallographic data during structural determination?

Q. Advanced

  • Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twinned crystals by partitioning intensity matrices .
  • Disordered Moieties : Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters in flexible sulfonamide groups .
  • Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence checks (>5% discrepancy warrants re-measurement) .

How can molecular docking studies elucidate interaction mechanisms with enzymatic targets?

Q. Advanced

  • Protocol :
    • Prepare the protein (e.g., PDB: 6W2) by removing water molecules and adding hydrogens.
    • Dock the compound using AutoDock Vina with Lamarckian genetic algorithms.
    • Validate poses via MD simulations (GROMACS) to assess binding stability .
  • Key Interactions : Hydrogen bonds between the sulfonamide group and Arg residues, π-π stacking of benzothiazole with aromatic side chains .

What are common pitfalls in multistep synthesis, and how can they be mitigated?

Q. Advanced

  • Intermediate Instability : Protect amine groups with Boc or Fmoc during sulfonamide formation .
  • Low Coupling Efficiency : Optimize Pd catalyst loading (5–10 mol%) and degas solvents to prevent oxidation .
  • Byproduct Formation : Monitor reactions via TLC and quench excess reagents with scavengers (e.g., polymer-bound thiourea) .

How do solvent choice and catalyst systems influence coupling reaction efficiency?

Q. Advanced

  • Solvent Effects :
    • DMF : High polarity accelerates SNAr reactions but may decompose at >100°C.
    • THF : Suitable for Grignard additions but requires anhydrous conditions .
  • Catalyst Optimization :
    • Pd(OAc)₂/XPhos : Effective for aryl-aryl couplings but sensitive to steric hindrance.
    • CuI/Proline : Cost-effective for Ullmann-type couplings but slower kinetics .

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